3-[(4-chlorophenyl)thio]-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione
Overview
Description
3-[(4-chlorophenyl)thio]-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been found to have promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of TAK-659 involves the inhibition of various signaling pathways that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of various enzymes, including Bruton's tyrosine kinase (BTK), which is involved in the regulation of immune cell function.
Biochemical and Physiological Effects:
TAK-659 has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to modulate the activity of immune cells, leading to the suppression of inflammation and the regulation of immune responses.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for use in lab experiments. It is a potent inhibitor of various enzymes and signaling pathways, making it a useful tool for studying the mechanisms of disease development and progression. However, it also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
For research include investigating its use in combination with other drugs and developing more potent and selective inhibitors of BTK and other enzymes involved in disease development.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-tumor, and immunomodulatory effects. This compound has been studied for its potential use in the treatment of various diseases, including cancer, rheumatoid arthritis, and multiple sclerosis.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-23-12-5-8-14(15(9-12)24-2)20-17(21)10-16(18(20)22)25-13-6-3-11(19)4-7-13/h3-9,16H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHZJHHDTSXVRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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